5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .
Chemical Reactions Analysis
The microwave heating effect of a related compound, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), in liquid crystalline and isotropic phases has been investigated using in situ microwave irradiation nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
Antimicrobial Activity : This compound and its derivatives have demonstrated significant antimicrobial properties. A study by Stana et al. (2014) found that certain derivatives exhibited better inhibitory activities than the reference drug against Gram-positive bacteria like Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and also showed good antifungal activity against Candida albicans. Additionally, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives that demonstrated weak to moderate antibacterial and antifungal activities.
Cancer Treatment : The compound's derivatives have been evaluated for their anticancer activity. El-Adl et al. (2020) synthesized and tested derivatives for anticancer activity against various cancer cell lines, finding some compounds to be highly potent. Furthermore, compounds exhibited inhibitory activities against vascular endothelial growth factor receptor-2 (VEGFR-2), a significant target in cancer therapy.
Corrosion Inhibition : Chaouiki et al. (2022) researched the use of thiazolidinediones as corrosion inhibitors for carbon steel. Their study showed that these compounds significantly enhanced corrosion resistance, indicating their potential as eco-friendly corrosion inhibitors.
Antidiabetic Agents : Thiazolidine-2,4-diones have been studied for their potential as antidiabetic agents. Sohda et al. (1982) prepared over 100 derivatives and evaluated their hypoglycemic and hypolipidemic activities, finding significant activity in some compounds.
DNA Binding Studies : The ability of derivatives to bind DNA has been explored for potential anti-tumor applications. Shah et al. (2013) studied the DNA binding affinity of imidazolidine derivatives, including 5-(4-methoxybenzylidene)imidazolidine-2,4-dione, revealing their potential as anti-cancer drugs.
properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKGUBMRBLJJW-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione | |
CAS RN |
6320-51-0 | |
Record name | NSC31205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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